molecular formula C22H18N4O2S2 B1664422 Benzo(b)thiophene-3-carboxamide, N,2-dimethyl-6-((2-(1-methyl-1H-imidazol-2-yl)thieno(3,2-b)pyridin-7-yl)oxy)- CAS No. 638216-89-4

Benzo(b)thiophene-3-carboxamide, N,2-dimethyl-6-((2-(1-methyl-1H-imidazol-2-yl)thieno(3,2-b)pyridin-7-yl)oxy)-

Cat. No. B1664422
M. Wt: 434.5 g/mol
InChI Key: MNPIYFNULMJMIM-UHFFFAOYSA-N
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Description

AG28262 is a VEFG-2 inhibitor. AG28262 causes an increase in serum ALT, due in part to both gene up-regulation.

Scientific Research Applications

Synthesis and Development

  • Large-Scale Synthesis : The synthesis of N,2-dimethyl-6-(2-(1-methyl-1H-imidazol-2-yl)thieno[3,2-b]pyridin-7-yloxy)benzo[b]thiophene-3-carboxamide, a compound related to your query, has been scaled up for larger-scale manufacturing. New routes were developed for key components, involving a two-step thiophenol alkylation/cyclization protocol, and a more scalable stepwise imidazole synthesis, avoiding difficult Pd-mediated coupling (Scott et al., 2006).

Heterocyclic Synthesis

  • Development of Novel Heterocycles : Research has been conducted on synthesizing novel heterocycles incorporating the benzo[b]thiophene moiety. This includes the creation of thieno[2,3-b]pyridines and related structures through multicomponent condensation reactions (Dyachenko et al., 2019).

Applications in Biological Evaluation

  • Antitumor and Antibacterial Agents : Derivatives of the benzo[b]thiophene structure have been synthesized and evaluated for their potential as antitumor and antibacterial agents. This includes the development of compounds with high activity against various human tumor cell lines and bacteria (Hafez et al., 2017).

Chemosensor Development

  • Fluorescent Chemosensor for Pb(II) : A benzo[b]thiophene-based fluorogenic probe has been developed as a highly selective chemosensor for Pb(II) in neutral buffer aqueous solution. This illustrates the potential application of benzo[b]thiophene derivatives in environmental monitoring (Cao et al., 2011).

properties

CAS RN

638216-89-4

Product Name

Benzo(b)thiophene-3-carboxamide, N,2-dimethyl-6-((2-(1-methyl-1H-imidazol-2-yl)thieno(3,2-b)pyridin-7-yl)oxy)-

Molecular Formula

C22H18N4O2S2

Molecular Weight

434.5 g/mol

IUPAC Name

N,2-dimethyl-6-[2-(1-methylimidazol-2-yl)thieno[3,2-b]pyridin-7-yl]oxy-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C22H18N4O2S2/c1-12-19(22(27)23-2)14-5-4-13(10-17(14)29-12)28-16-6-7-24-15-11-18(30-20(15)16)21-25-8-9-26(21)3/h4-11H,1-3H3,(H,23,27)

InChI Key

MNPIYFNULMJMIM-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(S1)C=C(C=C2)OC3=C4C(=NC=C3)C=C(S4)C5=NC=CN5C)C(=O)NC

Canonical SMILES

CC1=C(C2=C(S1)C=C(C=C2)OC3=C4C(=NC=C3)C=C(S4)C5=NC=CN5C)C(=O)NC

Appearance

Solid powder

Other CAS RN

638216-89-4

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AG-28262;  AG 28262;  AG28262;  AG-28262 besylate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzo(b)thiophene-3-carboxamide, N,2-dimethyl-6-((2-(1-methyl-1H-imidazol-2-yl)thieno(3,2-b)pyridin-7-yl)oxy)-
Reactant of Route 2
Reactant of Route 2
Benzo(b)thiophene-3-carboxamide, N,2-dimethyl-6-((2-(1-methyl-1H-imidazol-2-yl)thieno(3,2-b)pyridin-7-yl)oxy)-
Reactant of Route 3
Reactant of Route 3
Benzo(b)thiophene-3-carboxamide, N,2-dimethyl-6-((2-(1-methyl-1H-imidazol-2-yl)thieno(3,2-b)pyridin-7-yl)oxy)-

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